Red-Shifted Absorption and Emission Relative to Benzoxadiazole (O) Derivatives
The presence of selenium in the benzoselenadiazole core induces a significant bathochromic (red) shift in both absorption and emission maxima compared to its oxygen-containing analog. Specifically, 4-N,N-dimethylaminosulfonyl-2,1,3-benzoselenadiazole (DBSeD) derivatives exhibit maximum absorption and emission wavelengths that are 30–75 nm longer than those of the corresponding 4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD) derivatives [1]. This shift is crucial for applications requiring deeper tissue penetration or reduced interference from biological autofluorescence.
| Evidence Dimension | Absorption and Emission Wavelength (nm) |
|---|---|
| Target Compound Data | Not directly measured, but derivative DBSeD shows 30-75 nm longer wavelengths than DBD. |
| Comparator Or Baseline | 4-N,N-dimethylaminosulfonyl-2,1,3-benzoxadiazole (DBD) derivatives |
| Quantified Difference | 30-75 nm longer for DBSeD derivatives |
| Conditions | Measurements performed in 11 solvents of varying polarity and hydrogen-bonding ability. |
Why This Matters
This red-shift enables superior performance in bioimaging and optical sensor applications by reducing photodamage and background signal, directly influencing the choice of this compound for specific experimental designs.
- [1] Journal of Molecular Structure. (2025). Fluorescence properties of 4-N,N-dimethylaminosulfonyl-2,1,3-benzoselenadiazole derivatives and their application in a fluorescent polymeric thermometer. Volume 1334, 141759. View Source
